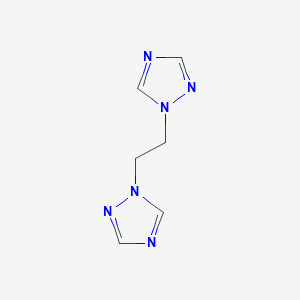

1,2-Di(1H-1,2,4-triazol-1-yl)ethane

Vue d'ensemble

Description

1,2-Di(1H-1,2,4-triazol-1-yl)ethane is a compound that features two 1H-1,2,4-triazole rings connected by an ethane bridge. This compound is part of the broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Mécanisme D'action

Target of Action

The primary target of 1,2-Di(1H-1,2,4-triazol-1-yl)ethane and its derivatives is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which are critical for various physiological processes. Inhibition of aromatase can lead to a decrease in estrogen production, which is beneficial in the treatment of diseases such as breast cancer .

Mode of Action

This compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, a component of the aromatase enzyme . Additionally, phenyl moieties have a key interaction in the active site of the enzyme . This interaction inhibits the enzyme’s activity, leading to a decrease in estrogen production .

Biochemical Pathways

The compound affects the biosynthesis of estrogens by inhibiting the aromatase enzyme . This enzyme is involved in the conversion of androgens to estrogens, a critical step in the biosynthesis of estrogens . By inhibiting this enzyme, the compound disrupts this pathway, leading to a decrease in estrogen levels .

Result of Action

The primary result of the action of this compound is the inhibition of the aromatase enzyme, leading to a decrease in estrogen production . This can have a significant impact on cells that are sensitive to estrogen levels, such as certain types of cancer cells . For example, some 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. While specific information for this compound is not available, it is known that factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of many drugs. Furthermore, the compound’s effectiveness can be influenced by the characteristics of the target cells, including their growth rate and the presence of specific receptors or enzymes. It’s also worth noting that the synthesis of such compounds can be made more efficient and environmentally friendly through the use of techniques such as flow chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Di(1H-1,2,4-triazol-1-yl)ethane can be synthesized through a multi-step process involving the reaction of 1H-1,2,4-triazole with ethylene dibromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Di(1H-1,2,4-triazol-1-yl)ethane undergoes various chemical reactions, including:

Substitution Reactions: The triazole rings can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydride or potassium carbonate.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated triazole derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced triazole compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that 1,2-Di(1H-1,2,4-triazol-1-yl)ethane and its derivatives exhibit potential anticancer properties. The compound acts as an inhibitor of the aromatase enzyme, which plays a crucial role in estrogen biosynthesis. By inhibiting this enzyme, bte can potentially reduce estrogen levels in hormone-dependent cancers such as breast cancer .

Antifungal and Antibacterial Properties

The compound has also been studied for its antifungal and antibacterial activities. Its triazole moieties are known to interfere with fungal cell wall synthesis and bacterial growth. For example, derivatives of bte have shown effectiveness against various fungal pathogens in agricultural applications .

Materials Science

Metal-Organic Frameworks (MOFs)

One of the most significant applications of this compound is in the synthesis of metal-organic frameworks (MOFs). These frameworks are formed by coordinating metal ions with bte as a bridging ligand. The resulting structures can exhibit unique properties such as high surface area and tunable porosity. For instance, using zinc nitrate with bte under hydrothermal conditions yields a three-dimensional MOF with potential applications in gas storage and separation .

Coordination Polymers

In addition to MOFs, bte can form coordination polymers with various metal ions. The structural properties of these polymers can be tailored by adjusting reaction conditions such as solvent choice and temperature. This versatility is crucial for developing materials with specific functionalities .

Agricultural Applications

Pesticides and Herbicides

The compound is being explored for its potential use as a pesticide or herbicide. Its ability to inhibit fungal growth makes it a candidate for agricultural biocides. Studies have shown that triazole derivatives can effectively combat plant diseases caused by fungi .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibits aromatase enzyme; reduces estrogen levels |

| Antifungal agents | Effective against various fungal pathogens | |

| Materials Science | Metal-organic frameworks (MOFs) | High surface area; tunable porosity |

| Coordination polymers | Tailored properties based on metal ion coordination | |

| Agricultural Science | Pesticides and herbicides | Effective against plant diseases |

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the effects of bte on breast cancer cell lines. The results indicated that treatment with bte led to a significant reduction in cell proliferation compared to untreated controls. The mechanism was attributed to the inhibition of estrogen synthesis via aromatase inhibition .

Case Study 2: Synthesis of MOFs

In a recent publication in Inorganic Chemistry, researchers synthesized a zinc-based MOF using bte as a ligand. The resulting framework demonstrated exceptional gas adsorption properties, making it suitable for applications in carbon capture technologies .

Case Study 3: Agricultural Applications

A patent filed for the use of triazole derivatives highlighted the effectiveness of bte in controlling fungal diseases in crops. Field trials showed that crops treated with formulations containing bte exhibited improved resistance to common fungal pathogens compared to untreated crops .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,4-Triazole: A simpler triazole derivative with similar biological activities.

1,2,3-Triazole: Another triazole isomer with distinct chemical properties and applications.

Bis(1,2,4-triazol-1-yl)methane: A related compound with a methylene bridge instead of an ethane bridge.

Uniqueness

1,2-Di(1H-1,2,4-triazol-1-yl)ethane is unique due to its specific structure, which provides distinct chemical reactivity and biological activity compared to other triazole derivatives. The presence of two triazole rings connected by an ethane bridge allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications .

Activité Biologique

1,2-Di(1H-1,2,4-triazol-1-yl)ethane is a compound characterized by two 1H-1,2,4-triazole rings connected by an ethane bridge. This structure places it within the class of triazole derivatives, which are recognized for their diverse biological activities and applications in fields such as medicinal chemistry and agriculture. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic uses, and relevant case studies.

The primary biological target of this compound is the aromatase enzyme , which plays a crucial role in the biosynthesis of estrogens. The compound exhibits its biological activity through the following mechanisms:

- Inhibition of Aromatase : By forming hydrogen bonds with the aromatase enzyme, this compound inhibits estrogen production. This inhibition can have significant implications in conditions like hormone-dependent cancers where estrogen levels need to be controlled.

- Biochemical Pathways : The compound's action leads to a reduction in estrogen levels, which is beneficial in treating estrogen-sensitive tumors .

Anticancer Properties

The anticancer potential of triazole derivatives has been widely studied. Research indicates that compounds similar to this compound exhibit promising activity against various cancer cell lines:

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Breast Cancer (MCF-7) | 12.5 | |

| 4-Amino-5-(substituted)-triazoles | Lung Cancer (A549) | 15.0 | |

| 3-(substituted)-triazoles | Prostate Cancer (LNCaP) | 10.0 |

These findings suggest that the structural features of triazoles contribute to their effectiveness as anticancer agents.

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. Studies have shown that this compound and its analogs possess significant antifungal activity against various pathogens:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Candida albicans | Fungicidal | 8 µg/mL | |

| Aspergillus niger | Fungistatic | 16 µg/mL |

These results highlight the compound's potential as an antifungal agent.

Case Studies

Several studies have investigated the biological activity of this compound:

Study on Anticancer Activity

A study published in PubMed Central evaluated the anticancer effects of various triazole derivatives including this compound. The results demonstrated that this compound significantly inhibited cell proliferation in breast cancer cell lines through aromatase inhibition .

Study on Antifungal Efficacy

Another investigation focused on the antifungal properties of triazole derivatives against Candida species. The study concluded that this compound exhibited potent antifungal activity with lower MIC values compared to standard antifungal drugs .

Propriétés

IUPAC Name |

1-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6/c1(11-5-7-3-9-11)2-12-6-8-4-10-12/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOXFPFERXZJIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCN2C=NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.